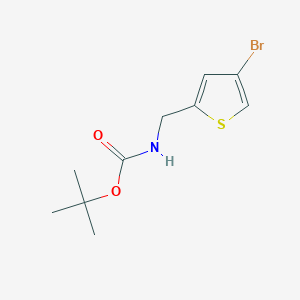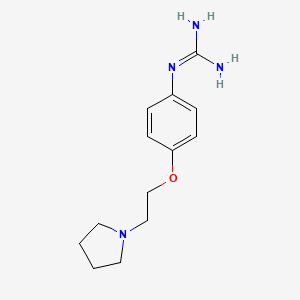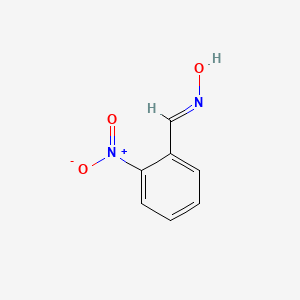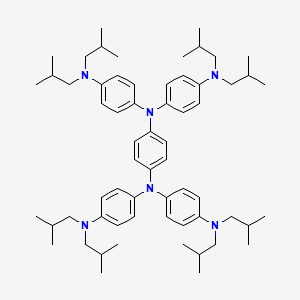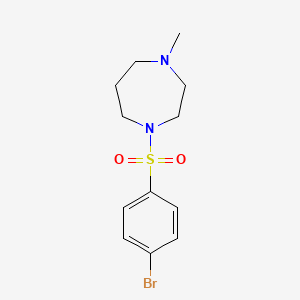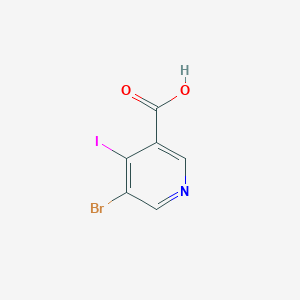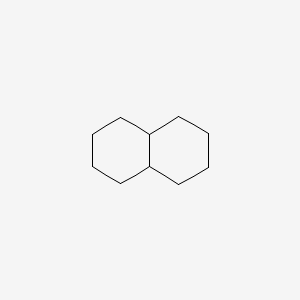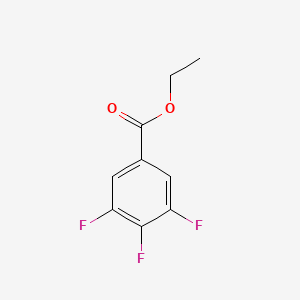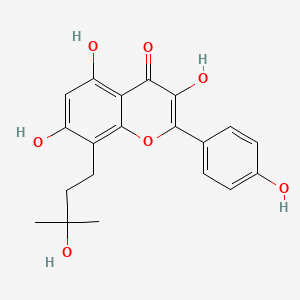
Noricaritin
Descripción general
Descripción
Noricaritin is a flavonoid sourced from the roots of Epimedium brevicornu Maxim . It is used for research purposes .
Synthesis Analysis
Noricaritin is synthesized from commercially available phloroglucinol. A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement are employed in this concise route .Molecular Structure Analysis
The molecular formula of Noricaritin is C20H20O7 . The Noricaritin molecule contains a total of 49 bonds. There are 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 hydroxyl groups, 3 aromatic hydroxyls, 1 tertiary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis
The exact chemical reactions involving Noricaritin are not fully understood .Physical And Chemical Properties Analysis
Noricaritin has a molecular weight of 372.37 . It is a solid substance with a light yellow to yellow color . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Source and Basic Information
Noricaritin is a flavonoid compound that is sourced from the roots of Epimedium brevicornu Maxim . It has the molecular formula C20H20O7 and a molecular weight of 372.37 .
Research in Oncology
There is ongoing research into the potential use of Noricaritin in oncology. The upregulation of certain receptors and the activation of specific systems have been linked to the progression of multiple types of cancer and poor clinical prognosis . Modulating these systems with antagonists like Noricaritin could potentially be a broad-spectrum antitumor strategy .
Bioavailability and Efficacy Improvement Strategies
Strategies to improve the bioavailability and efficacy of Noricaritin are being explored. These include solid dispersion systems, nanonization, and nanoencapsulation .
Radiopharmaceutical Therapeutic Applications
In radiopharmaceutical therapy, Noricaritin could potentially be used as a radioligand receptor to target tumors that overexpress certain receptors .
Mecanismo De Acción
Target of Action
Noricaritin is a natural sugar residue that has been reported to have therapeutic effects for autoimmune diseases, bone growth, and the prevention of heat-shock protein denaturation . It has been shown that noricaritin possesses flavonoid properties and acts as a nutrient . Noricaritin also binds to extracellular matrix proteins and causes cell proliferation in lung tissue .
Mode of Action
Noricaritin interacts with its targets, primarily extracellular matrix proteins, leading to cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that Noricaritin may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.
Biochemical Pathways
It is known that noricaritin has flavonoid properties . Flavonoids are known to influence various biochemical pathways, including those involved in inflammation and cell proliferation. Therefore, it is plausible that Noricaritin may affect these pathways, leading to its observed effects on cell proliferation and inflammation.
Result of Action
The molecular and cellular effects of Noricaritin’s action include binding to extracellular matrix proteins, causing cell proliferation in lung tissue, and inhibiting the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These effects suggest that Noricaritin may have potential therapeutic applications in the treatment of autoimmune diseases, bone growth, and certain lung diseases .
Safety and Hazards
Propiedades
IUPAC Name |
3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noricaritin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



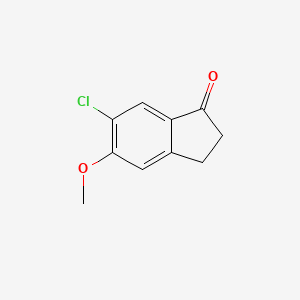
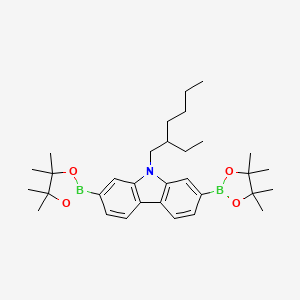
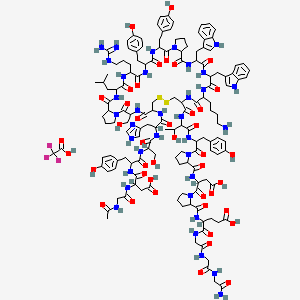
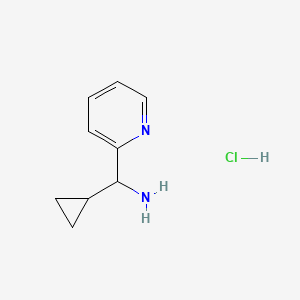
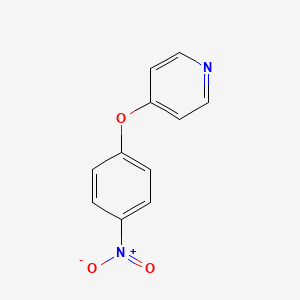
![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
